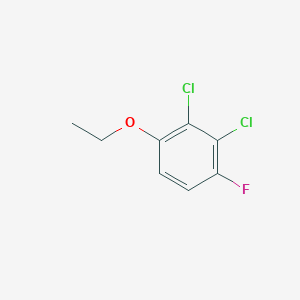

2,3-Dichloro-1-ethoxy-4-fluorobenzene

CAS No.:

Cat. No.: VC13581586

Molecular Formula: C8H7Cl2FO

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7Cl2FO |

|---|---|

| Molecular Weight | 209.04 g/mol |

| IUPAC Name | 2,3-dichloro-1-ethoxy-4-fluorobenzene |

| Standard InChI | InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3 |

| Standard InChI Key | OBAFQXAMVRTEKG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=C(C=C1)F)Cl)Cl |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with substituents at the 1-, 2-, 3-, and 4-positions:

-

1-position: Ethoxy group (-OCH₂CH₃)

-

2- and 3-positions: Chlorine atoms

-

4-position: Fluorine atom

This arrangement creates a polarizable electron-deficient ring system, influencing its reactivity in electrophilic substitution and cross-coupling reactions .

Physicochemical Data

The absence of extensive thermodynamic data underscores the compound’s specialized research applications .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step halogenation and etherification of fluorobenzene derivatives. A representative pathway includes:

-

Nitration and Halogenation: Fluorobenzene is nitrated to introduce a nitro group, followed by chlorination using Cl₂/AlCl₃ to achieve dichlorination .

-

Etherification: The nitro group is reduced to an amine, which undergoes diazotization and displacement with ethanol to install the ethoxy group .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors are employed to optimize yield (>80%) and minimize by-products like polychlorinated derivatives .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example:

-

Antimicrobial Agents: Its dichloro-fluoro motif is incorporated into quinolone antibiotics .

-

Agrochemicals: Used to develop herbicides due to its stability under UV exposure .

Organic Synthesis

-

Suzuki-Miyaura Coupling: The ethoxy group acts as a directing metalation group, enabling palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect facilitates displacement by amines or thiols .

| Parameter | Assessment | Source |

|---|---|---|

| Acute Toxicity | Not classified | |

| Skin Irritation | Low risk | |

| Environmental Impact | Persistent in soil |

While direct toxicity data are scarce, structural analogs like 1,3-dichloro-4-fluorobenzene exhibit hepatotoxicity at high doses .

Research Findings and Gaps

Recent Studies

-

Catalytic Applications: A 2024 study demonstrated its use in synthesizing fluorinated liquid crystals for OLEDs .

-

Metabolic Pathways: Rat hepatocyte assays revealed slow oxidative metabolism, suggesting low bioavailability .

Knowledge Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume